![molecular formula C12H18N2O2 B6341845 Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate CAS No. 1359657-08-1](/img/structure/B6341845.png)
Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl pyrazole carboxylates are a class of organic compounds that contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “ethyl” refers to an ethyl group (–CH2CH3), and “carboxylate” refers to a carboxylate group (–COO–), which is the ionized form of a carboxylic acid .
Synthesis Analysis
The synthesis of ethyl pyrazole carboxylates often involves the reaction of hydrazines with β-dicarbonyl compounds . The exact method can vary depending on the specific substituents on the pyrazole ring .Molecular Structure Analysis
The molecular structure of ethyl pyrazole carboxylates consists of a pyrazole ring attached to an ethyl carboxylate group . The exact structure can vary depending on the specific substituents on the pyrazole ring .Chemical Reactions Analysis
Ethyl pyrazole carboxylates can undergo a variety of chemical reactions, including reactions with hydrazines to form pyrazole derivatives . The exact reactions can vary depending on the specific substituents on the pyrazole ring .Physical And Chemical Properties Analysis
Ethyl pyrazole carboxylates are typically solid at room temperature . They have a molecular weight of around 140.14 g/mol . They are typically soluble in common organic solvents .Scientific Research Applications
Antimicrobial Activity
Ethyl 1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown excellent antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Some of these compounds have even outperformed standard drugs like Ceftriaxone .
Analgesic Power
Pyrazole derivatives, including ethyl 1H-pyrazole-4-carboxylate, are of pharmaceutical interest due to their analgesic power . They have been used in medicinal chemistry research for their potential to relieve pain .
Anticancer Properties
Pyrazole molecules, including ethyl 1H-pyrazole-4-carboxylate, have shown potential anticancer properties . They have been studied for their ability to inhibit the growth of cancer cells .
Anti-inflammatory Properties
Ethyl 1H-pyrazole-4-carboxylate and its derivatives have also been studied for their anti-inflammatory properties . They have the potential to reduce inflammation, which is a key factor in many diseases .
Antidepressant and Anticonvulsant Properties
Pyrazole derivatives have been studied for their antidepressant and anticonvulsant properties . They have the potential to alleviate symptoms of depression and prevent or reduce the severity of seizures .
Anti-HIV Properties
Some pyrazole derivatives have shown potential anti-HIV properties . They have been studied for their ability to inhibit the replication of the HIV virus .
Synthesis of Isoxazole Derivatives
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives have various applications, including use as herbicides .
Intermediate in Organic Synthesis
Ethyl 1H-pyrazole-4-carboxylate acts as an intermediate in organic synthesis . It is used in the synthesis of various other compounds, contributing to a wide range of chemical reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWSJLWWLODKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate |
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